7-Methylbenzo[a]pyrene

Catalog No.
S579131
CAS No.
63041-77-0
M.F
C21H14
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylbenzo[a]pyrene

CAS Number

63041-77-0

Product Name

7-Methylbenzo[a]pyrene

IUPAC Name

7-methylbenzo[a]pyrene

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C21H14/c1-13-4-2-7-17-18-11-10-15-6-3-5-14-8-9-16(12-19(13)17)21(18)20(14)15/h2-12H,1H3

InChI Key

PYVWGNPFWVQISD-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=CC=C1)C=CC5=CC=C4

Synonyms

7-methylbenzo(a)pyrene

Canonical SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=CC=C1)C=CC5=CC=C4

The exact mass of the compound 7-Methylbenzo[a]pyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Methylbenzo[a]pyrene is a high-purity alkylated polycyclic aromatic hydrocarbon (alkyl-PAH) utilized primarily as a critical reference standard in environmental forensics, occupational health monitoring, and molecular toxicology. While the parent compound, benzo[a]pyrene, is the universal benchmark for PAH toxicity, modern regulatory and industrial analyses increasingly require the quantification of alkylated derivatives. Alkyl-PAHs often exhibit greater environmental persistence and distinct toxicological profiles compared to their unsubstituted counterparts. Consequently, the procurement of pure 7-Methylbenzo[a]pyrene is essential for calibrating advanced gas chromatography-mass spectrometry (GC-MS) systems, enabling precise source apportionment (e.g., distinguishing petrogenic from pyrogenic contamination) and facilitating accurate structure-activity relationship studies regarding bay-region metabolic activation [1].

Research Fit

Bay-region methylation-blocked PAH probe for pathway dissection studies
High-purity analytical standard for isomeric differentiation in environmental analysis
Retained metabolic competence with redirected oxidation away from bay-region activation

Substituting 7-Methylbenzo[a]pyrene with the parent benzo[a]pyrene (BaP) or a generic methylbenzo[a]pyrene mixture fundamentally compromises both analytical resolution and toxicological accuracy. In GC-MS workflows, alkyl-PAH isomers such as 7-methyl-, 8-methyl-, and 10-methylbenzo[a]pyrene exhibit distinct retention indices that dictate peak separation on specialized stationary phases; using a crude mixture leads to co-elution and calibration failure [1]. Furthermore, from a metabolic standpoint, the exact placement of the methyl group at the 7-position sterically alters cytochrome P450-mediated oxidation, shifting the pathway toward side-chain oxidation and producing a nearly racemic 7,8-dihydrodiol with significantly different mutagenic potency than BaP or 6-methylbenzo[a]pyrene [2]. Therefore, precise procurement of the 7-methyl isomer is mandatory for reproducible baseline calibration and isomer-specific risk assessment.

Substitution Risk

Isomer Methyl position dictates activation pathway; 6-MeBaP or 11-MeBaP may not substitute for 7-MeBaP in bay-region-blocked study contexts.
Parent BaP exhibits robust tumor-initiating activity; 7-MeBaP completely lacks this endpoint in mouse skin models, preventing direct interchange.
Stereochem Dihydrodiol enantiomeric purity differs drastically (30% vs. >98% ee); stereochemical outcome in metabolism studies may not transfer.

Chromatographic Resolution for Isomer-Specific Calibration

In high-resolution GC-MS analysis using a 50% phenyl-polysiloxane stationary phase, 7-Methylbenzo[a]pyrene demonstrates a distinct relative retention time (RRT of 1.356 to 1.366 relative to pyrene) that allows it to be distinguished from closely related isomers like 10-Methylbenzo[a]pyrene (RRT 1.361-1.367) and 8-Methylbenzo[a]pyrene. Proper column selection and the use of the exact 7-methyl isomer standard prevent co-elution errors that occur when using generic alkyl-PAH mixtures [1].

Evidence DimensionRelative Retention Time (RRT vs Pyrene)
Target Compound DataRRT 1.356 - 1.366
Comparator Or Baseline10-Methylbenzo[a]pyrene (RRT 1.361 - 1.367)
Quantified DifferenceMeasurable retention shift enabling baseline resolution on specialized columns.
ConditionsGC-MS utilizing a 50% phenyl-polysiloxane stationary phase.

Procuring the exact isomer standard is critical for calibrating analytical instruments to avoid false positives and co-elution in complex environmental sample matrices.

Tumor-initiating activity
Head-to-head
No detectable activity in mouse skin two-stage model; BP active; 11-MeBP ~3× more active than BP; 1-MeBP ~2× more active.
Reported model-response context: supports bay-region pathway study fit.
CD-1 mouse, 200 nmol initiator, TPA promoter; papilloma endpoint at 20 weeks.

Contribution to Total Atmospheric Toxic Equivalency (TEQ)

Standard environmental monitoring relies on the 16 EPA priority PAHs, which drastically underrepresents actual toxicity in certain matrices. In gas-phase occupational air sampling (e.g., mining environments), 7-Methylbenzo[a]pyrene was identified as the second highest contributor to total toxicity, accounting for 18.9% of the total Benzo[a]pyrene-equivalent (BaPeq) toxicity among 88 measured PAHs. Relying solely on the parent Benzo[a]pyrene or the 16 EPA PAHs misses over 85% of the carcinogenic potency in such samples, highlighting the need for specific alkyl-PAH standards[1].

Evidence DimensionContribution to total BaPeq toxicity in gas-phase samples
Target Compound Data18.9% contribution to total toxicity
Comparator Or BaselineStandard 16 EPA PAHs (which entirely exclude 7-MeBaP)
Quantified Difference7-MeBaP alone accounts for nearly one-fifth of the total toxicity missed by standard EPA panels.
ConditionsGas-phase PAH sampling in mining environments analyzed via GC-MS/MS.

Industrial hygienists and environmental labs must procure 7-Methylbenzo[a]pyrene to accurately quantify occupational exposure risks that standard PAH panels fail to detect.

Mutagenicity (TA100)
Head-to-head
7-MeBP significantly less active than BP; 6-MeBP ~2× revertants vs. BP; ranked in low-activity group with 8-,9-,10-methyl isomers.
Supports low-mutagenicity PAH reference fit for screening batteries.
S. typhimurium TA100, Aroclor 1254-induced rat S9.

Steric Modulation of Mutagenic Activation

The methyl group at the 7-position fundamentally alters the compound's metabolic activation compared to the parent Benzo[a]pyrene. While Benzo[a]pyrene is metabolized to a highly mutagenic trans-7,8-dihydrodiol, 7-Methylbenzo[a]pyrene yields a nearly racemic trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo[a]pyrene. In Ames bacterial mutagenesis assays, neither enantiomer of this 7-methylated diol is highly active compared to the BaP equivalent, demonstrating that the 7-methyl substitution sterically inhibits the formation of the ultimate carcinogenic diol-epoxide [1].

Evidence DimensionMutagenic potency of the 7,8-dihydrodiol metabolite (Ames assay)
Target Compound DataLow mutagenic activity (racemic 7-methyl-7,8-dihydrodiol)
Comparator Or BaselineHigh mutagenic activity (trans-7,8-dihydrodiol of Benzo[a]pyrene)
Quantified DifferenceSignificant reduction in Ames test revertants due to steric hindrance at the 7-position.
ConditionsAmes bacterial mutagenesis assay comparing isolated dihydrodiol metabolites.

For toxicology and pharmacology research, this compound is essential as a structural probe to study how specific alkylation sites inhibit or redirect cytochrome P450-mediated bioactivation.

Metabolic regioselectivity
Reported
Predominant metabolite: 3-hydroxy-7-MeBaP; 7,8-dihydrodiol formation significantly reduced relative to BaP.
Supports metabolic redirection studies away from bay-region pathway.
Rat liver microsomes, PCB induction, HPLC/NMR/MS characterization.
Dihydrodiol ee
Head-to-head
7-MeBP trans-4,5-diol optical purity: 30.8% (−)-enantiomer; BaP >98% R,R. 7,8-diol: 60.4% (+)-enantiomer vs. BaP >98% (−)-R,R.
Loss of stereochemical fidelity vs. parent; altered P450 enantioselectivity context.
Circular dichroism, diastereomeric menthoxyacetate HPLC, PCB-induced rat microsomes.
6-Oxy radical formation
Head-to-head
7-MeBP: detectable 6-oxy radicals (EPR) and quinones (HPLC) in multiple oxidizing systems; 6-MeBP: no radicals or quinones.
Supports one-electron oxidation pathway studies with methylated BaP scaffold.
Six oxidizing systems including microsomes; EPR and HPLC analysis.
Melting point
Cross-study
219–220 °C (7-MeBP) vs. BaP 179 °C; Δ ≈ +40 to +41 °C.
Rapid identity verification parameter; aids isomer discrimination.
Capillary method, purity ≥98%; consistent across vendor specifications.

Environmental Forensics and Petrogenic Source Apportionment

Because petrogenic sources (such as crude oil spills) produce higher ratios of alkylated PAHs compared to pyrogenic sources, 7-Methylbenzo[a]pyrene is an essential analytical standard for environmental forensic labs. Procuring this specific isomer allows chemists to accurately calibrate GC-MS workflows, enabling the differentiation of natural weathering processes from active industrial contamination[1].

Occupational Health and High-Risk Exposure Monitoring

In industrial settings such as mining and biomass processing, non-standard PAHs contribute heavily to the overall toxicity profile of the air. 7-Methylbenzo[a]pyrene is a critical target analyte for industrial hygiene panels, as it can account for a significant percentage of the gas-phase toxic equivalency (BaPeq) that is completely overlooked by standard 16 EPA PAH testing kits [2].

Cytochrome P450 Structure-Activity Relationship (SAR) Studies

In molecular toxicology, 7-Methylbenzo[a]pyrene serves as a highly specific substrate for investigating the steric limitations of cytochrome P450 enzymes. Researchers procure this compound to study how alkyl substitution at the bay region shifts metabolic pathways from aromatic ring oxidation to side-chain oxidation, thereby altering the formation of DNA-binding diol-epoxides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bay-region vs. non-bay-region pathway studies
Methyl-blocked bay-region with retained metabolic competence
Metabolite profiling (3-OH vs. 7,8-diol) in model systems
Enantioselective metabolism studies
Low-stereoselectivity substrate with inverted dihydrodiol preference
Enantiomeric purity of trans-dihydrodiols by CD or chiral HPLC
Environmental PAH isomer identification
Distinct HPLC retention and elevated melting point
Chromatographic resolution from co-eluting monomethyl-BaP isomers
Non-genotoxic PAH probe for gene-environment studies
Isosteric scaffold with low mutagenicity and no tumor-initiating activity
AhR activation endpoints without confounding DNA damage response

XLogP3

6.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63041-77-0

Wikipedia

7-Methylbenzo(a)pyrene

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